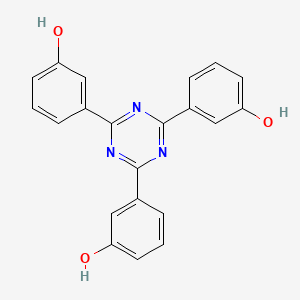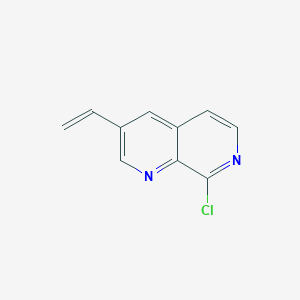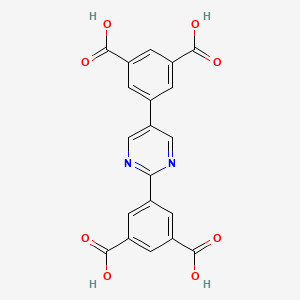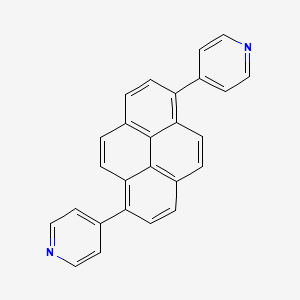
5-(5-Aminopyridin-3-yl)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Aminopyridin-3-yl)isophthalic acid: is an organic compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol It is characterized by the presence of an aminopyridine group attached to an isophthalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Aminopyridin-3-yl)isophthalic acid typically involves the reaction of 5-aminopyridine with isophthalic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 5-(5-Aminopyridin-3-yl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The aminopyridine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-(5-Aminopyridin-3-yl)isophthalic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in catalysis, gas storage, and separation .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the design of bioactive compounds and pharmaceuticals. It can be used in the development of drugs targeting specific biological pathways .
Medicine: In medicine, this compound derivatives may exhibit therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to explore its potential as a drug candidate .
Industry: Industrially, the compound is used in the production of advanced materials with specific properties. It is employed in the manufacture of polymers, coatings, and other materials that require precise chemical functionalities .
Mechanism of Action
The mechanism of action of 5-(5-Aminopyridin-3-yl)isophthalic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The aminopyridine group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and the nature of the target molecules .
Comparison with Similar Compounds
5-Aminoisophthalic acid: Similar in structure but lacks the pyridine ring.
3-Aminopyridine: Contains the aminopyridine group but lacks the isophthalic acid moiety.
Isophthalic acid: The parent compound without the aminopyridine group.
Uniqueness: 5-(5-Aminopyridin-3-yl)isophthalic acid is unique due to the combination of the aminopyridine and isophthalic acid groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
IUPAC Name |
5-(5-aminopyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-11-4-10(5-15-6-11)7-1-8(12(16)17)3-9(2-7)13(18)19/h1-6H,14H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDAZHQUQIDJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,8-bis(5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B8243916.png)


![4-[2-amino-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8243934.png)

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)](/img/structure/B8243948.png)

![tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B8243977.png)

![methyl 4-[3-bromo-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B8244008.png)
![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)

![2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosine-21-carboxylic acid](/img/structure/B8244015.png)

